三塩化金(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

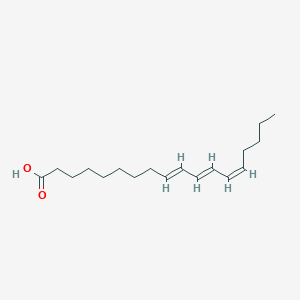

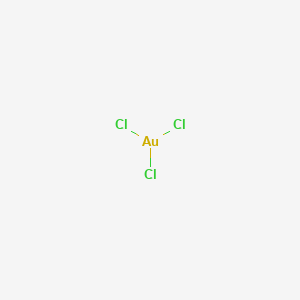

Gold(III) chloride, also known as gold(III) chloride, is an inorganic compound with the chemical formula AuCl₃. It is a red crystalline solid that is highly hygroscopic and light-sensitive. Gold(III) chloride is commonly used in various fields such as catalysis, electroplating, and nanomaterial synthesis .

科学的研究の応用

Gold(III) chloride has numerous applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including alkylation and oxidation reactions.

Nanomaterial Synthesis: Gold(III) chloride is a precursor for the synthesis of gold nanoparticles, which have applications in drug delivery, imaging, and diagnostics.

Electroplating: It is used in the electroplating of gold to provide a thin, uniform layer of gold on various substrates.

Biomedical Research: Gold(III) chloride is used in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.

作用機序

Target of Action

Gold(III) chloride, also known as auric chloride, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .

Mode of Action

Gold(III) chloride interacts with its targets by forming Au-S (or Au-Se) bonds . This interaction inhibits the activities of thiol-containing enzymes, including TrxR . The inhibition of TrxR leads to an increase in reactive oxygen species (ROS) within the cell, which can trigger cell death .

Biochemical Pathways

The primary biochemical pathway affected by Gold(III) chloride is the thioredoxin system . By inhibiting TrxR, Gold(III) chloride disrupts this system, leading to an increase in ROS. This increase in ROS can cause oxidative stress, leading to cell death . In addition, Gold(III) chloride has been shown to induce biochemical hallmarks of immunogenic cell death (ICD), suggesting it may also have effects on immune response .

Pharmacokinetics

It’s known that gold(iii) chloride is soluble in water , which could potentially impact its bioavailability

Result of Action

The primary result of Gold(III) chloride’s action is the induction of cell death via increased ROS . This makes Gold(III) chloride a potential candidate for anticancer therapies, as it can selectively target and kill cancer cells .

Action Environment

The action of Gold(III) chloride can be influenced by various environmental factors. For instance, it is both hygroscopic and light-sensitive , meaning it can absorb moisture from the air and is sensitive to light. These properties could potentially affect the stability and efficacy of Gold(III) chloride. Furthermore, its solubility in water could influence its distribution within the body and its ability to reach its targets.

生化学分析

Biochemical Properties

Gold(III) chloride has been shown to interact with various biomolecules. For instance, it can inhibit the activities of thiol-containing enzymes, including thioredoxin reductase, via ligand exchange reactions to form Au–S (Se) bonds . This interaction can affect the biochemical reactions within the cell.

Cellular Effects

Gold(III) chloride has been reported to exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Molecular Mechanism

The molecular mechanism of Gold(III) chloride involves its interaction with biomolecules. As mentioned earlier, Gold(III) chloride can form Au–S (Se) bonds with thiol-containing enzymes, leading to their inhibition . This interaction can lead to changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

Gold(III) chloride has been observed to remain in cellular compartments for up to 3 weeks, but thereafter, clearance of the gold nanoparticles from the cells by exocytosis was evident . This suggests that the effects of Gold(III) chloride on cellular function may change over time in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Gold(III) chloride in animal models are limited, research on nanoparticles, including gold nanoparticles, has shown that their effects can vary with different dosages . High doses could potentially lead to toxic or adverse effects.

Metabolic Pathways

Gold(III) chloride has been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . This suggests that Gold(III) chloride may be involved in various metabolic pathways and interact with enzymes or cofactors within these pathways.

Transport and Distribution

It is known that Gold(III) chloride is highly soluble in water and ethanol , which may facilitate its transport and distribution within the cell.

Subcellular Localization

Studies on gold nanoparticles, which can be synthesized from Gold(III) chloride, have shown that these nanoparticles can be internalized in cells, mostly as agglomerates . They have been found in vesicle-like compartments, likely to be endosomal and lysosomal structures, as well as in the cytosol .

準備方法

Gold(III) chloride can be prepared through several methods:

- The most common method involves the direct chlorination of metallic gold at high temperatures. The reaction is as follows:

Direct Chlorination: 2Au+3Cl2→2AuCl3

This method requires a temperature of around 180°C . Another method involves reacting gold powder with iodine monochloride:Reaction with Iodine Monochloride: Au+ICl→AuCl3+I

This reaction occurs at room temperature .化学反応の分析

Gold(III) chloride undergoes various types of chemical reactions:

Oxidation: Gold(III) chloride acts as an oxidizing agent in several reactions.

Reduction: It can be reduced to metallic gold or gold(I) chloride under certain conditions.

Gold(III) chloride readily forms complexes with various ligands, such as chloride ions, to form chloroauric acid (HAuCl₄) in the presence of hydrochloric acid:Substitution: HCl+AuCl3→HAuCl4

類似化合物との比較

Gold(III) chloride can be compared with other gold compounds:

Gold(I) Chloride (AuCl): Gold(I) chloride is less stable than gold trichloride and has different chemical properties and applications.

Chlorauric Acid (HAuCl₄): This compound is formed when gold dissolves in aqua regia and is sometimes referred to as gold trichloride trihydrate.

Gold(III) Bromide (AuBr₃): Gold(III) bromide behaves similarly to gold trichloride but has different reactivity due to the presence of bromide ions.

Gold(III) chloride’s unique properties, such as its high oxidation state and ability to form complexes, make it a valuable compound in various scientific and industrial applications.

特性

CAS番号 |

13453-07-1 |

|---|---|

分子式 |

AuCl3 |

分子量 |

303.32 g/mol |

IUPAC名 |

gold(3+);trichloride |

InChI |

InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |

InChIキー |

RJHLTVSLYWWTEF-UHFFFAOYSA-K |

SMILES |

Cl[Au](Cl)Cl |

正規SMILES |

[Cl-].[Cl-].[Cl-].[Au+3] |

Key on ui other cas no. |

13453-07-1 |

ピクトグラム |

Corrosive; Irritant |

関連するCAS |

11118-27-7 (Parent) |

同義語 |

gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。